molecular formula C9H16O B1220672 1-Nonen-3-one CAS No. 24415-26-7

1-Nonen-3-one

Cat. No. B1220672
CAS RN: 24415-26-7
M. Wt: 140.22 g/mol
InChI Key: HILCQVNWWOARMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insight into methodologies that could be adapted for 1-Nonen-3-one. For instance, the synthesis of 3-(1-((benzoyloxy)imino)ethyl)-2H-chromen-2-ones involves careful selection of reactants and conditions to achieve desired outcomes, emphasizing the importance of experimental techniques in organic synthesis (Krishnan & Thanikachalam, 2021).

Molecular Structure Analysis

Understanding the molecular structure of 1-Nonen-3-one and related compounds involves spectroscopic and computational investigations. The structural features, including bond lengths, bond angles, and dihedral angles, can be analyzed through methods such as X-ray diffraction and density-functional theory (DFT), providing a comprehensive understanding of molecular geometry and electronic structure (Krishnan & Thanikachalam, 2021).

Chemical Reactions and Properties

The chemical reactivity of 1-Nonen-3-one can be explored through its interactions in various chemical reactions. For example, the synthesis and reactions of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one demonstrate the compound's potential to undergo transformations such as oxidation and condensation, revealing insights into its chemical behavior and stability under different conditions (Doronina, Gall', & Shishkin, 1991).

Scientific Research Applications

  • Methodological and Conceptual Transformation in Science Scientific research, particularly in fields like chemistry where compounds like 1-Nonen-3-one are studied, has evolved significantly in recent decades. This evolution is marked by a shift from basic knowledge transfer to application-oriented research, emphasizing intervention and real-world applications rather than just theoretical understanding. This shift affects how compounds are studied and applied in various fields, including their impact on society and science itself (Carrier & Nordmann, 2011).

  • Quantitative Research in Science The application of quantitative methods in scientific research, including the study of chemical compounds, is crucial. Non-experimental methods play a significant role, especially in areas where variables like chemical properties cannot be manipulated. This approach helps in understanding the various applications and properties of compounds such as 1-Nonen-3-one in a descriptive, predictive, and explanatory manner (Johnson, 2001).

  • Big Data in Scientific Research In modern scientific research, big data plays a pivotal role. The ability to generate and analyze large datasets is particularly relevant in experiments involving complex compounds like 1-Nonen-3-one. This approach facilitates deeper insights and understanding, leading to more precise applications in various fields (Krishnan, 2020).

  • Crowdsourcing in Scientific Research Crowdsourcing is an emerging trend in scientific research, including in the study of chemical compounds. This approach enables the collaboration of large groups, bringing together diverse expertise and resources to tackle complex problems, such as understanding and applying 1-Nonen-3-one in various domains. This method enhances the rigor and quality of research and accelerates scientific progress (Uhlmann et al., 2019).

  • Scientific Approach in Education The scientific approach, including the study of compounds like 1-Nonen-3-one, is also integrated into educational contexts. This approach impacts teaching methodologies and learning outcomes, fostering a deeper understanding of scientific concepts among students. It emphasizes the importance of a hands-on, inquiry-based learning process in science education (Amir & Haling, 2019).

  • Provenance in Scientific Research In scientific research, understanding the origin and history of data and experiments, including those involving 1-Nonen-3-one, is crucial. Provenance helps in connecting results with the original experimental designs, ensuring transparency and reliability in research findings. This aspect is increasingly important in the digital age, where data management and analysis are central to scientific discovery (Miles et al., 2008).

  • Reproducibility in Scientific Experiments Reproducibility is a fundamental aspect of scientific research, including studies on 1-Nonen-3-one. It ensures that experiments can be replicated and validated, increasing the reliability of the findings. The use of cloud technologies and other digital tools has enhanced the ability to reproduce scientific experiments, thereby improving the overall quality and credibility of research (Oliveira et al., 2017).

Safety And Hazards

1-Nonen-3-one is highly flammable and insoluble in water . High vapor concentrations can irritate eyes and the respiratory tract and act as an anesthetic . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

non-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILCQVNWWOARMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865154
Record name Non-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nonen-3-one

CAS RN

24415-26-7, 68678-89-7
Record name 1-Nonen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024415267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068678897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Non-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name non-1-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of Example 1 is repeated with 19.5 g (0.16 mol) of propylidene cyclopentanone, 0.46 g (0.02 g-atom) of sodium, 21 g (0.18 mol) of methyl acetoacetate and 100 ml of methanol. Fractional distillation yields 14 g (bp 95°-102° C. at 0.5 mm) of 5-ethylbicyclo [4.3.0.] non-1-en-3-one having the structure: ##STR8##
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
MB Lubran, HT Lawless, E Lavin… - Journal of agricultural …, 2005 - ACS Publications
… 1-nonen-3-one. Trace levels of other odorants were also detected, but dilution experiments indicated that 1-nonen-3-one … 1-Octen-3-one and 1-nonen-3-one are excellent candidates for …
Number of citations: 22 pubs.acs.org
JR Dimmock, CB Nyathi, PJ Smith - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… - 1-nonen-3-one derivatives evaluated in mice 0 Antimicrobial activity-various 1 -phenyl-1 -nonen-3-one … -various l-phenyl-1-nonen-3-one derivatives evaluated for antineoplastic activity …
Number of citations: 22 www.sciencedirect.com
JR Dimmock, WG Taylor - Journal of Pharmaceutical Sciences, 1974 - Elsevier
… product at m/e 192, like the corresponding ion from IIc, had low relative intensity in comparison to the McLafferty-rearrangement ion from 1-(p-chloropheny1)1-nonen-3-one (V), which …
Number of citations: 20 www.sciencedirect.com
NW Hamon, DL Kirkpatrick, EWK Chow… - Journal of …, 1982 - Wiley Online Library
4 — Dimethylaminomethyl‐1 — (3 — hydroxyphenyl)‐1‐ nonen 3‐one hydrochloride (II) was shown to stimulate respiration in rat liver mitochondria at levels of 2.5 μmoles or less; but at …
Number of citations: 14 onlinelibrary.wiley.com
CB Nyathi, VS Gupta, JR Dimmock - Journal of Pharmaceutical Sciences, 1979 - Elsevier
… nomethyl- 1-nonen-3-one hydrochloride, profoundly inhibited the incorporation of tritiated leucine into protein(s) and tritiated deoxythymidine into DNA at concentrations of 0.79-1.32 pM …
Number of citations: 12 www.sciencedirect.com
GG Khachatourians, PK Holmlund… - Journal of pharmaceutical …, 1984 - Elsevier
(2,4-Dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride (Id) was shown to inhibit the growth of Escherichia coli GK-19 at a concentration of 50 μg/mL in a medium of …
Number of citations: 3 www.sciencedirect.com
DD Roberts, TE Acree - Journal of Agricultural and Food …, 1996 - ACS Publications
… Likewise, β-damascenone, sotolon, vanillin, 1-nonen-3-one, and 1-octen-3-one showed at … one, 1-nonen-3-one, and sotolon and the latter with a greater value for ethyl 2-methylbutyrate. …
Number of citations: 101 pubs.acs.org
JR Dimmock, PJ Smith, LM Noble… - Journal of Pharmaceutical …, 1978 - Elsevier
… -substituted 1-phenyl-1-nonen-3-one oximes were synthesized. … Keyphrases 1-Phenyl-1-nonen-3-one derivatives, various-… When the reaction between 1-phenyl-1-nonen-3-one oxime …
Number of citations: 9 www.sciencedirect.com
A Ott, LB Fay, A Chaintreau - Journal of agricultural and food …, 1997 - ACS Publications
… This paper also reports the first spectral identication of 1-nonen-3-one in a flavor. This component appears to be one of the most potent flavorings which has been identified up to now. …
Number of citations: 349 pubs.acs.org
M Pons, B Dauphin, S La Guerche, A Pons… - Journal of Agricultural …, 2011 - ACS Publications
… This publication reports both the identification and assay of 1-nonen-3-one in wines and the assay of 1-octen-3-one, at concentrations indicating that these compounds can contribute to …
Number of citations: 37 pubs.acs.org

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